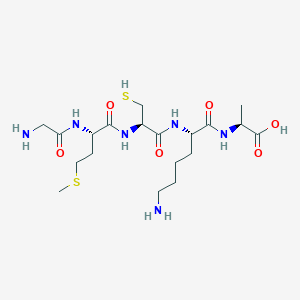
Glycyl-L-methionyl-L-cysteinyl-L-lysyl-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-L-methionyl-L-cysteinyl-L-lysyl-L-alanine is a peptide compound composed of five amino acids: glycine, methionine, cysteine, lysine, and alanine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Peptides like this compound play crucial roles in biological processes and can be used as models for studying protein interactions and functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-methionyl-L-cysteinyl-L-lysyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The C-terminal amino acid (alanine) is attached to the resin.
Deprotection: The protecting group on the amino acid’s amine group is removed.
Coupling: The next amino acid (lysine) is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated for cysteine, methionine, and glycine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency. Additionally, liquid-phase peptide synthesis (LPPS) can be used for large-scale production, although it is less common due to the complexity of purification.
化学反应分析
Types of Reactions
Glycyl-L-methionyl-L-cysteinyl-L-lysyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The methionine and cysteine residues can be oxidized, leading to the formation of sulfoxides and disulfides, respectively.
Reduction: Disulfide bonds formed during oxidation can be reduced back to thiols.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine and cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives or protecting groups are used during peptide synthesis to achieve specific substitutions.
Major Products Formed
Oxidation: Methionine sulfoxide, cystine (disulfide bond between two cysteine residues).
Reduction: Free thiol groups on cysteine residues.
Substitution: Modified peptides with altered amino acid sequences or chemical properties.
科学研究应用
Glycyl-L-methionyl-L-cysteinyl-L-lysyl-L-alanine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and interactions.
Biology: Investigates protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine: Potential therapeutic applications, including drug delivery systems, vaccines, and peptide-based drugs.
Industry: Utilized in the development of biomaterials, cosmetics, and food additives.
作用机制
The mechanism of action of Glycyl-L-methionyl-L-cysteinyl-L-lysyl-L-alanine depends on its specific application. In biological systems, it can interact with enzymes, receptors, and other proteins to modulate various cellular processes. The cysteine residue can form disulfide bonds, which are crucial for maintaining protein structure and function. Methionine can be involved in redox reactions, while lysine and alanine contribute to the peptide’s overall stability and solubility.
相似化合物的比较
Similar Compounds
Glycyl-L-methionine: A dipeptide consisting of glycine and methionine.
Glycyl-L-alanine: A dipeptide consisting of glycine and alanine.
Methionyl-L-cysteine: A dipeptide consisting of methionine and cysteine.
Uniqueness
Glycyl-L-methionyl-L-cysteinyl-L-lysyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of cysteine allows for disulfide bond formation, while methionine provides redox activity. The combination of these residues with glycine, lysine, and alanine results in a peptide with versatile applications in research and industry.
属性
CAS 编号 |
823232-95-7 |
|---|---|
分子式 |
C19H36N6O6S2 |
分子量 |
508.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C19H36N6O6S2/c1-11(19(30)31)22-16(27)12(5-3-4-7-20)24-18(29)14(10-32)25-17(28)13(6-8-33-2)23-15(26)9-21/h11-14,32H,3-10,20-21H2,1-2H3,(H,22,27)(H,23,26)(H,24,29)(H,25,28)(H,30,31)/t11-,12-,13-,14-/m0/s1 |
InChI 键 |
WROJFGSZKDNCHV-XUXIUFHCSA-N |
手性 SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CCSC)NC(=O)CN |
规范 SMILES |
CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CCSC)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


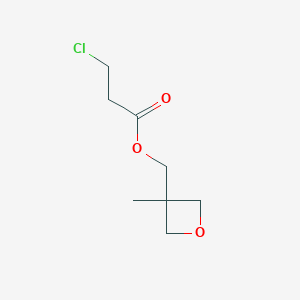
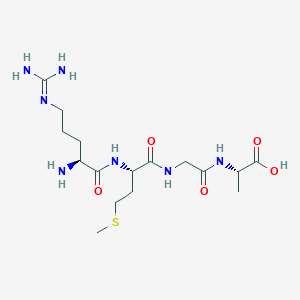

methanone](/img/structure/B14217294.png)
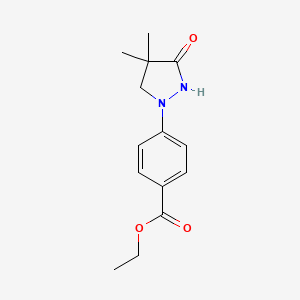
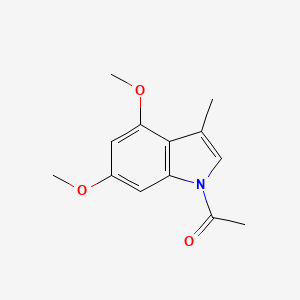

![2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14217319.png)
![1-[(Benzenesulfonyl)methyl]-3-iodobenzene](/img/structure/B14217327.png)
![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2,6-difluorobenzonitrile](/img/structure/B14217334.png)

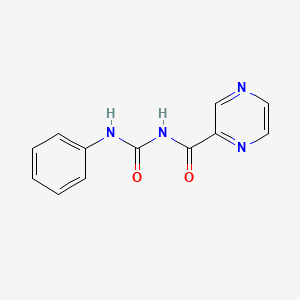
![2-Ethylhexyl [2-(diethylamino)-2-oxoethyl]phenylphosphinate](/img/structure/B14217362.png)

